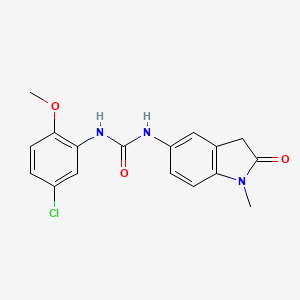
1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease inhibitors, including various urea derivatives, play a significant role in medical applications, particularly in treating gastric and urinary tract infections caused by urease-producing bacteria. These compounds, including urea derivatives, have been extensively studied for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This activity is crucial for the pathogenicity of certain bacteria in infections like Helicobacter pylori-induced gastric ulcers and Proteus-induced urinary tract infections. The exploration of urea derivatives as urease inhibitors suggests their potential therapeutic applications in managing these infections (Kosikowska & Berlicki, 2011).
Agricultural Applications
In agriculture, urea derivatives are explored for their role as nitrification inhibitors to enhance the efficiency of urea-based fertilizers. By inhibiting the nitrification process, these compounds can reduce nitrogen loss from soil, improving fertilizer use efficiency and reducing environmental pollution. The application of urease and nitrification inhibitors, including urea derivatives, represents a promising approach to address the challenges of nitrogen loss in agriculture, contributing to more sustainable farming practices (Ray et al., 2020).
Drug Design and Bioactivity
Urea derivatives are significant in drug design due to their unique hydrogen-binding capabilities, making them integral in modulating drug-target interactions. These compounds are included in small molecules with a wide range of bioactivities, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The exploration of urea derivatives in drug design underscores their importance in developing new therapeutics across various biological targets, highlighting their potential in advancing medical treatments (Jagtap et al., 2017).
Energy Storage
Urea derivatives have also been explored for their potential in energy storage applications, particularly as hydrogen carriers for fuel cells. The unique properties of urea, including its non-toxicity, stability, and ease of transport and storage, make it an attractive candidate for developing sustainable hydrogen storage solutions. Research in this area aims to leverage the abundant and cost-effective nature of urea for energy applications, contributing to the advancement of clean energy technologies (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSAINKMLFMBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)


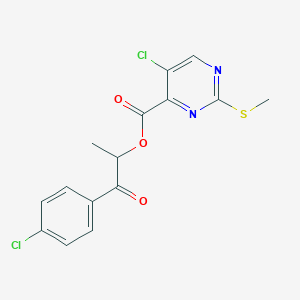
![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)
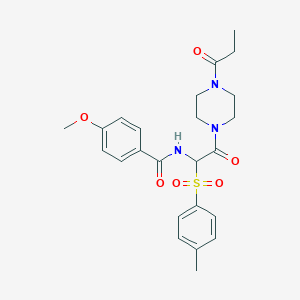

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)
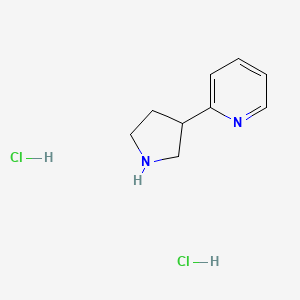
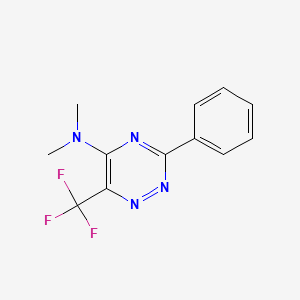
![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

